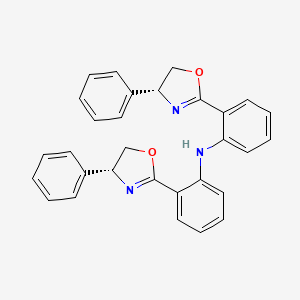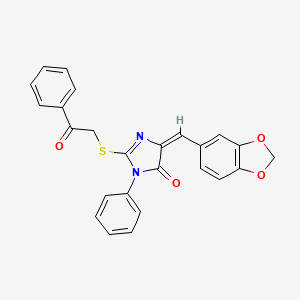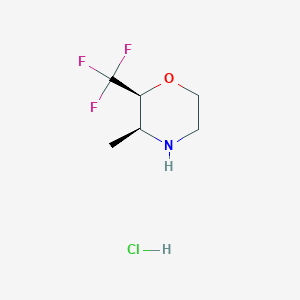
Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] is a complex organic compound with the molecular formula C30H25N3O2. This compound is known for its unique structure, which includes two oxazoline rings and a phenylene bridge. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] typically involves the reaction of 1,2-phenylenediamine with 4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.
科学的研究の応用
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylene bridge provides structural rigidity, enhancing the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2,2’-[Iminobis(1,2-phenylene)]bis(4-isopropyl-4,5-dihydrooxazole): This compound has similar structural features but with isopropyl groups instead of phenyl groups.
N,N’-[1,2-phenylene]bis(2-((2-oxopropyl)selanyl)benzamide): This compound contains selenium atoms and has different functional groups.
Uniqueness
2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] is unique due to its specific combination of oxazoline rings and phenylene bridge, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry.
特性
IUPAC Name |
2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c1-3-11-21(12-4-1)27-19-34-29(32-27)23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-33-28(20-35-30)22-13-5-2-6-14-22/h1-18,27-28,31H,19-20H2/t27-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWYGLETUBABU-NSOVKSMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2453295.png)

![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)


![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)

![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)
![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2453316.png)
